molecular formula C12H20N4O3S2 B7543147 4-ethylsulfonyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazine-1-carboxamide

4-ethylsulfonyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazine-1-carboxamide

Cat. No. B7543147
M. Wt: 332.4 g/mol
InChI Key: ISQWKBWRIMCKRO-UHFFFAOYSA-N
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Description

4-ethylsulfonyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazine-1-carboxamide, also known as ETP-46464, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound exhibits potent inhibitory activity against a class of enzymes known as poly(ADP-ribose) polymerases (PARPs), which are involved in DNA repair and cell death pathways.

Mechanism of Action

4-ethylsulfonyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazine-1-carboxamide exerts its pharmacological effects by inhibiting PARPs, which are enzymes involved in DNA repair and cell death pathways. PARPs are activated in response to DNA damage and catalyze the transfer of ADP-ribose units from NAD+ to various target proteins, including PARP itself. This process leads to the formation of poly(ADP-ribose) chains, which recruit DNA repair proteins to the site of damage. However, excessive activation of PARPs can lead to depletion of cellular NAD+ and ATP, resulting in cell death. 4-ethylsulfonyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazine-1-carboxamide inhibits PARP activity by binding to the catalytic domain of PARP and preventing the transfer of ADP-ribose units.
Biochemical and Physiological Effects
4-ethylsulfonyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazine-1-carboxamide has been shown to have various biochemical and physiological effects, including inhibition of DNA repair, induction of cell death, reduction of oxidative stress and inflammation, and improvement of cardiac function. In cancer, 4-ethylsulfonyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazine-1-carboxamide has been shown to sensitize tumor cells to chemotherapy and radiation therapy by inhibiting DNA repair pathways. In neurodegenerative disorders, 4-ethylsulfonyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazine-1-carboxamide has been shown to protect neurons from oxidative stress and inflammation. In cardiovascular diseases, 4-ethylsulfonyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazine-1-carboxamide has been shown to reduce myocardial infarction size and improve cardiac function.

Advantages and Limitations for Lab Experiments

4-ethylsulfonyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazine-1-carboxamide has several advantages for lab experiments, including its potent inhibitory activity against PARPs, its ability to sensitize tumor cells to chemotherapy and radiation therapy, and its potential therapeutic applications in various diseases. However, there are also some limitations to using 4-ethylsulfonyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazine-1-carboxamide in lab experiments, including its relatively low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for research on 4-ethylsulfonyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazine-1-carboxamide, including the development of more potent and selective PARP inhibitors, the investigation of its potential therapeutic applications in other diseases, and the exploration of its combination with other drugs for synergistic effects. Additionally, the development of novel drug delivery systems for 4-ethylsulfonyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazine-1-carboxamide may enhance its therapeutic efficacy and reduce its potential toxicity.

Synthesis Methods

4-ethylsulfonyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazine-1-carboxamide was synthesized using a multi-step process that involved the coupling of 4-methyl-1,3-thiazol-2-yl)methylamine with 4-ethylsulfonyl chloride, followed by the addition of piperazine-1-carboxamide. The final product was purified using column chromatography and characterized using various spectroscopic techniques.

Scientific Research Applications

4-ethylsulfonyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazine-1-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. In cancer, 4-ethylsulfonyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazine-1-carboxamide has been shown to sensitize tumor cells to chemotherapy and radiation therapy by inhibiting DNA repair pathways. In neurodegenerative disorders, 4-ethylsulfonyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazine-1-carboxamide has been shown to protect neurons from oxidative stress and inflammation. In cardiovascular diseases, 4-ethylsulfonyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazine-1-carboxamide has been shown to reduce myocardial infarction size and improve cardiac function.

properties

IUPAC Name

4-ethylsulfonyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O3S2/c1-3-21(18,19)16-6-4-15(5-7-16)12(17)13-8-11-14-10(2)9-20-11/h9H,3-8H2,1-2H3,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISQWKBWRIMCKRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCN(CC1)C(=O)NCC2=NC(=CS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethylsulfonyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazine-1-carboxamide

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